5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Overview
Description
The compound “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is a phenolic compound with an amino and a hydroxypropyl group at the 5th position and a methoxy group at the 2nd position . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring with the various groups attached at the specified positions. The presence of the amino and hydroxy groups would likely result in the compound having both polar and non-polar properties .Chemical Reactions Analysis
As a phenolic compound, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” could potentially undergo a variety of chemical reactions. These could include reactions typical of phenols, such as acid-base reactions with the phenolic hydroxyl group, electrophilic aromatic substitution, and reactions of the amino group .Physical And Chemical Properties Analysis
Based on its structure, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is likely to be a solid at room temperature. The presence of both polar (hydroxyl and amino groups) and non-polar (phenol ring and methoxy group) parts in the molecule suggests that it might be soluble in a variety of solvents .Scientific Research Applications
Synthesis and Characterization
- Regioselective Preparation : A study conducted by Bréhu, Fernandes, and Lavergne (2005) explored the regioisomeric synthesis of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, highlighting the regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones from symmetrical diaminophenol and aminoresorcinol (Bréhu, Fernandes, & Lavergne, 2005).
- Synthesis Processes : The synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, which shares structural similarities with 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, were studied by Bai Linsha (2015), focusing on the reaction with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine (Linsha, 2015).
Applications in Bioorganic Chemistry
- Antagonist Synthesis : Hutchinson, Luetjens, and Scammells (1997) developed an efficient synthesis method for a compound related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, specifically 5-(3-Hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde (XH-14), which is a potent A1 adenosine antagonist. This research contributes to structure-activity studies (Hutchinson, Luetjens, & Scammells, 1997).
Chemical Analysis and Modification Techniques
- Protecting Group Methodology : Beijer et al. (1990) discussed the synthesis of base-protected oligoribonucleotides using various protecting groups, including the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] group. This research is relevant for understanding the synthesis and applications of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in the context of RNA biochemistry (Beijer et al., 1990).
Biochemical and Pharmacological Studies
- Antimicrobial Activity : Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activities. This study highlights the relevance of compounds structurally related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in developing new antimicrobial agents (Vinusha et al., 2015).
- Synthesis of Metal Complexes : W. Li-fen (2011) synthesized 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its metal complexes, demonstrating their enhanced antibacterial activities compared to the parent compound (Li-fen, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1-amino-3-hydroxypropyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZTNZUDMWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661558 | |
Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
CAS RN |
886366-32-1 | |
Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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